molecular formula C19H15FN2O5S2 B2746961 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895474-70-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2746961
CAS No.: 895474-70-1
M. Wt: 434.46
InChI Key: OTGQHTMGQASBDT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a (4-fluorophenyl)sulfonyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to exhibit the characteristic spectroscopic properties of its constituent functional groups, such as the aromatic rings and the sulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of its various functional groups. For example, the thiazol-2-yl group might be involved in nucleophilic substitution reactions, while the (4-fluorophenyl)sulfonyl group could potentially undergo elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its constituent functional groups. For example, the presence of multiple aromatic rings might confer stability and rigidity, while the sulfonyl group could influence its solubility and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would likely depend on its physical structure and the nature of its constituent functional groups .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the field in which it’s being used. In medicinal chemistry, for example, it could be further optimized for improved activity or selectivity .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)8-7-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-11-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQHTMGQASBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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